(3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(3-METHYLPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine is 282.14806121 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
N-Dealkylation of Arylpiperazine Derivatives
A study by Caccia (2007) delves into the metabolism of arylpiperazine derivatives, emphasizing their extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, distribute extensively in tissues, including the brain, hinting at their significant role in the pharmacological actions of arylpiperazine derivatives used for treating depression, psychosis, or anxiety (Caccia, 2007).
DNA Minor Groove Binders
Issar and Kakkar (2013) review the properties of Hoechst 33258 and its analogues, highlighting their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This synthetic dye and its derivatives find applications in chromosome and nuclear staining, flow cytometry, and as radioprotectors and topoisomerase inhibitors, presenting a starting point for rational drug design (Issar & Kakkar, 2013).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
Cherukupalli et al. (2017) discuss the pyrazolo[1,5-a]pyrimidine scaffold, a privileged heterocycle in drug discovery with a wide range of medicinal properties such as anticancer, CNS agents, and anti-infectious. This review outlines synthetic strategies and significant biological properties along with structure-activity relationship (SAR) studies, underlining the potential for developing drug candidates using this scaffold (Cherukupalli et al., 2017).
Biologically Significant Pyrimidine Appended Optical Sensors
Jindal and Kaur (2021) focus on pyrimidine derivatives as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds, which makes them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors, shedding light on their biological and medicinal applications (Jindal & Kaur, 2021).
Quinazoline and Pyrimidine for Optoelectronic Materials
Lipunova et al. (2018) report on the application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements. The incorporation of these fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, demonstrating the diverse utility of these compounds beyond their biological activities (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this compound belongs, are known to have a wide range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines generally exert their effects by interacting with these targets and inhibiting their activities . This interaction results in changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given the targets of pyrimidines, it can be inferred that the compound may affect pathways involving inflammation and immune response .
Pharmacokinetics
Most pyrimidines are predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Based on the known effects of pyrimidines, it can be inferred that the compound may have anti-inflammatory effects .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that environmental factors can indeed influence the action of compounds.
Future Directions
The future directions for “2-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine” research could involve further exploration of its neuroprotective and anti-inflammatory properties . This compound could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Properties
IUPAC Name |
(3-methylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-4-2-5-14(12-13)15(21)19-8-10-20(11-9-19)16-17-6-3-7-18-16/h2-7,12H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCVGNRKYKSXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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